N-{[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]carbonothioyl}hexanamide
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Overview
Description
N-{[4-(2-Chloro-6-nitrophenyl)piperazino]carbothioyl}hexanamide is a complex organic compound with the molecular formula C17H23ClN4O3S This compound features a piperazine ring substituted with a 2-chloro-6-nitrophenyl group and a hexanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-Chloro-6-nitrophenyl)piperazino]carbothioyl}hexanamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with the 2-chloro-6-nitrophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction where piperazine reacts with 2-chloro-6-nitrobenzene under basic conditions.
Carbothioylation: The substituted piperazine is then reacted with a thiocarbonyl reagent to introduce the carbothioyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-Chloro-6-nitrophenyl)piperazino]carbothioyl}hexanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as hydrogen gas (H) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to substitute the chloro group.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[4-(2-Chloro-6-nitrophenyl)piperazino]carbothioyl}hexanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-{[4-(2-Chloro-6-nitrophenyl)piperazino]carbothioyl}hexanamide involves its interaction with specific molecular targets. The nitro and chloro groups can participate in various biochemical pathways, potentially inhibiting or modulating enzyme activity. The piperazine ring can interact with receptors or ion channels, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: A simpler compound with similar functional groups but lacking the piperazine and hexanamide moieties.
2-Chloro-5-nitrophenol: Another chlorinated nitrophenol with different substitution patterns.
4-Chloro-2-nitrophenol: Similar structure but with different positioning of the chloro and nitro groups.
Uniqueness
N-{[4-(2-Chloro-6-nitrophenyl)piperazino]carbothioyl}hexanamide is unique due to its combination of functional groups and structural complexity. The presence of the piperazine ring and the hexanamide moiety provides additional sites for chemical modification and potential biological activity, distinguishing it from simpler chlorinated nitrophenols .
Properties
Molecular Formula |
C17H23ClN4O3S |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-[4-(2-chloro-6-nitrophenyl)piperazine-1-carbothioyl]hexanamide |
InChI |
InChI=1S/C17H23ClN4O3S/c1-2-3-4-8-15(23)19-17(26)21-11-9-20(10-12-21)16-13(18)6-5-7-14(16)22(24)25/h5-7H,2-4,8-12H2,1H3,(H,19,23,26) |
InChI Key |
MXLSOQHKWBLHAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(=S)N1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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